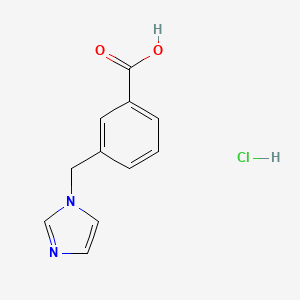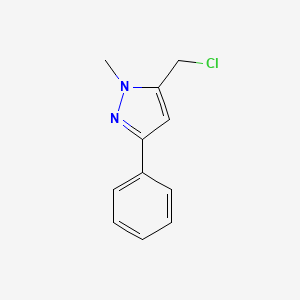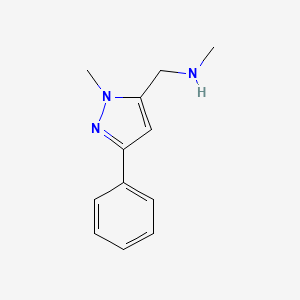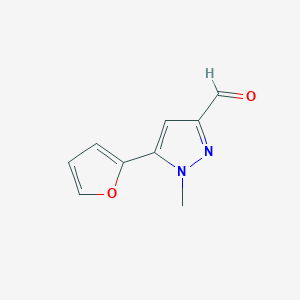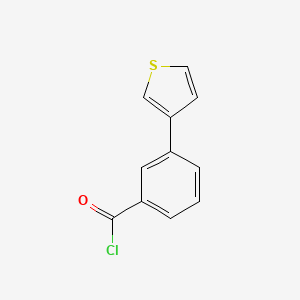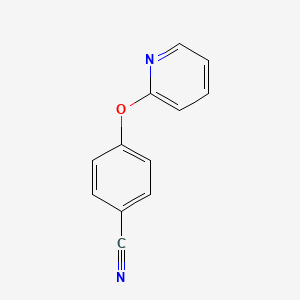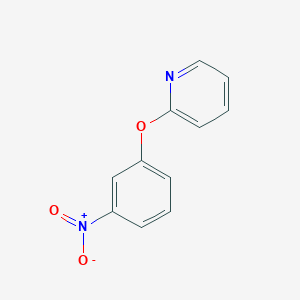![molecular formula C13H10ClNO4 B1320547 [2-(4-Chlorophenoxy)-5-nitrophenyl]methanol CAS No. 886361-95-1](/img/structure/B1320547.png)
[2-(4-Chlorophenoxy)-5-nitrophenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenoxy)-5-nitrophenyl]methanol, also known as 2-CNP, is an organic compound that is used in various scientific research applications. It is an important synthetic intermediate and has been used in a wide range of applications, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2-CNP is also used in various biochemical and physiological studies, and has been found to have a number of advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
Methanolysis of Organophosphorus Esters
Research by Maxwell, Neverov, and Brown (2005) investigated the methanolysis of various organophosphorus esters, providing insights into the reaction mechanisms involving methoxide and zinc methoxide complexes. This study could be relevant for understanding the reactions of [2-(4-Chlorophenoxy)-5-nitrophenyl]methanol in similar contexts (Maxwell, Neverov, & Brown, 2005).
Catalysis by Solid Supported Lanthanide Ions
In 2010, Andrea, Neverov, and Brown explored the use of solid supported lanthanide ion catalysts for the methanolysis of organophosphorus esters. This research could provide insights into potential catalytic applications involving [2-(4-Chlorophenoxy)-5-nitrophenyl]methanol (Andrea, Neverov, & Brown, 2010).
Microwave Assisted Synthesis and Biological Evaluation
Ravula et al. (2016) conducted a study on the microwave-assisted synthesis of novel pyrazoline derivatives, including 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl) derivatives, which are structurally related to [2-(4-Chlorophenoxy)-5-nitrophenyl]methanol. This research highlights the potential for microwave-assisted methods in synthesizing related compounds (Ravula et al., 2016).
Herbicide Metabolism in Soil and Plants
Leather and Foy's 1977 study on the metabolism of the herbicide bifenox, which shares structural similarities with [2-(4-Chlorophenoxy)-5-nitrophenyl]methanol, provides insights into the environmental behavior and degradation pathways of similar compounds (Leather & Foy, 1977).
Electron Transfer Reactions with Polyphenols
Torres et al. (2007) investigated the electron transfer reactions of polyphenols using stable radicals, which could be relevant for understanding the redox properties of [2-(4-Chlorophenoxy)-5-nitrophenyl]methanol in similar reactions (Torres et al., 2007).
Propriétés
IUPAC Name |
[2-(4-chlorophenoxy)-5-nitrophenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c14-10-1-4-12(5-2-10)19-13-6-3-11(15(17)18)7-9(13)8-16/h1-7,16H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOOLOJTIUWDEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301268692 |
Source


|
| Record name | 2-(4-Chlorophenoxy)-5-nitrobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chlorophenoxy)-5-nitrophenyl]methanol | |
CAS RN |
886361-95-1 |
Source


|
| Record name | 2-(4-Chlorophenoxy)-5-nitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenoxy)-5-nitrobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

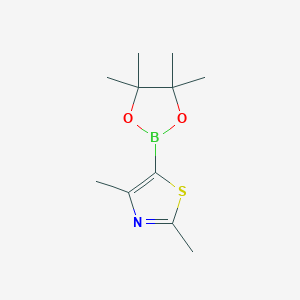
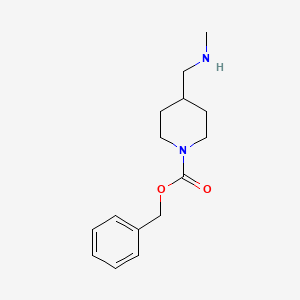
![2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride](/img/structure/B1320469.png)
![Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride](/img/structure/B1320472.png)
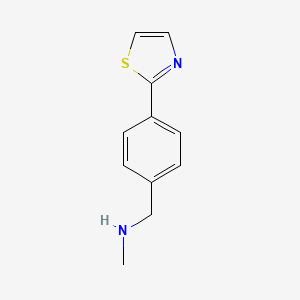
![2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole](/img/structure/B1320475.png)
